

An In-depth Technical Guide to Isovaleric Anhydride (CAS: 1468-39-9)

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Compound of Interest

Compound Name: Isovaleric anhydride

Cat. No.: B075134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isovaleric anhydride**, a key reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions. Furthermore, it explores its relevance in drug development and the biochemical pathways associated with its hydrolysis product, isovaleric acid.

Core Chemical and Physical Properties

Isovaleric anhydride, also known as 3-methylbutanoic anhydride or isopentanoic anhydride, is a clear, colorless liquid.^[1] It is classified as a corrosive and combustible material.^[2] It is moisture-sensitive and reacts with water.^[1]

Table 1: Physical and Chemical Properties of **Isovaleric Anhydride**

Property	Value	Reference(s)
CAS Number	1468-39-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1]
Molecular Weight	186.25 g/mol	
Density	0.932 g/mL at 20 °C	
Boiling Point	215 °C / 419 °F	[1]
Flash Point	91 °C / 195.8 °F	[1]
Refractive Index	n _{20/D} 1.417	
Synonyms	Isopentanoic anhydride, 3-Methylbutanoic anhydride, 3-Methylbutyric anhydride	[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of **isovaleric anhydride**.

Table 2: Key Spectroscopic Data for **Isovaleric Anhydride**

Spectrum Type	Key Features	Reference(s)
^1H NMR	Resonances for protons on carbons adjacent to the carbonyl group are expected in the 2.0-3.0 ppm region.	
^{13}C NMR	Signals corresponding to the carbonyl carbons and the aliphatic chain.	
IR Spectroscopy	Two characteristic C=O stretching bands for an acyclic anhydride, typically around 1818 cm^{-1} and 1750 cm^{-1} . One or two C-O-C stretching bands are observed in the 1000 to 1300 cm^{-1} region.	
Mass Spectrometry	The mass spectrum may show a peak corresponding to the acylium ion (R-CO^+) resulting from the cleavage of the C-O-C bond.	

Safety and Handling

Isovaleric anhydride is a hazardous chemical that requires careful handling in a laboratory setting.[\[2\]](#)

Table 3: Safety and Hazard Information for **Isovaleric Anhydride**

Hazard Classification	GHS Pictograms	Signal Word	Precautionary Statements
Skin Corrosion/Irritation, Category 1C	GHS05	Danger	Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye Irritation, Category 1			
Flammable liquids, Category 4	Combustible liquid.[2]		
Corrosive to metals	May be corrosive to metals.[2]		

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use a chemical fume hood to avoid inhalation of vapors.[2]

Handling and Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2] Store away from heat, sparks, and open flames.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Protocols

The following protocols are representative methods for the synthesis and reactions of **isovaleric anhydride**.

Synthesis of Isovaleric Anhydride

This procedure is based on the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent, a common method for synthesizing anhydrides from carboxylic acids.

Protocol 1: Synthesis of Isovaleric Anhydride

- **Reaction Setup:** In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isovaleric acid (20.4 g, 0.2 mol) and 200 mL of anhydrous dichloromethane.

- **Reagent Addition:** Dissolve dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.
- **Reaction:** Cool the reaction flask to 0 °C in an ice bath. Add the DCC solution dropwise to the stirred isovaleric acid solution over a period of 1 hour.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 5% aqueous HCl (2 x 50 mL), followed by saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude **isovaleric anhydride** can be purified by vacuum distillation.

Acylation of Alcohols

Isovaleric anhydride is an effective acylating agent for alcohols, forming isovalerate esters.

Protocol 2: Esterification of Benzyl Alcohol with **Isovaleric Anhydride**

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (5.4 g, 0.05 mol), **isovaleric anhydride** (10.2 g, 0.055 mol), and 50 mL of dichloromethane.
- **Catalyst Addition:** Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.
- **Workup:** Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting benzyl isovalerate by column chromatography on silica gel.

Acylation of Amines

The reaction of **isovaleric anhydride** with primary or secondary amines yields N-substituted isovaleramides.

Protocol 3: Amidation of Aniline with **Isovaleric Anhydride**

- Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (4.65 g, 0.05 mol) in 50 mL of tetrahydrofuran (THF).
- Reagent Addition: Add **isovaleric anhydride** (9.3 g, 0.05 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
- Reaction: Stir the reaction mixture for 2 hours at room temperature. The reaction is typically rapid.
- Workup: Remove the THF under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate. Wash the organic solution with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to remove isovaleric acid, and finally with brine (1 x 50 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield N-phenylisovaleramide. The product can be further purified by recrystallization.

Applications in Drug Development

Acid anhydrides are valuable reagents in pharmaceutical synthesis, primarily for the introduction of acyl groups. **Isovaleric anhydride** and its derivatives are used in the synthesis of various biologically active molecules.

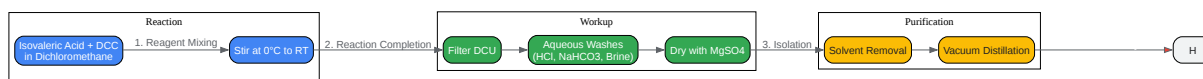
Esters of isovaleric acid have shown biological activity and are components of or intermediates in the synthesis of drugs.^{[1][3]} For example, menthyl isovalerate is the main active component

of the sedative and spasmolytic medicine "Validolum".^{[1][3]} Ethyl isovalerate is an intermediate in the production of "Corvalolum" and the ethyl ester of α -bromoisovaleric acid, which also possess sedative and spasmolytic properties.^{[1][3]} Furthermore, other isovalerate esters, such as cyclohexyl isovalerate and benzyl isovalerate, have demonstrated bactericidal and antifungal activities.^[1]

The use of **isovaleric anhydride** as an acylating agent allows for the modification of drug molecules to improve their properties, such as solubility, stability, and bioavailability, which is a key strategy in prodrug design.

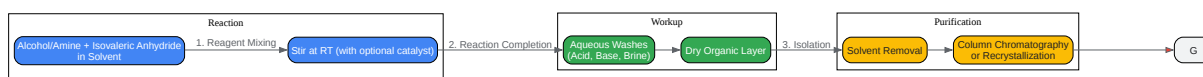
Visualizations of Workflows and Pathways

Experimental Workflows



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Workflow for the Synthesis of **Isovaleric Anhydride**.

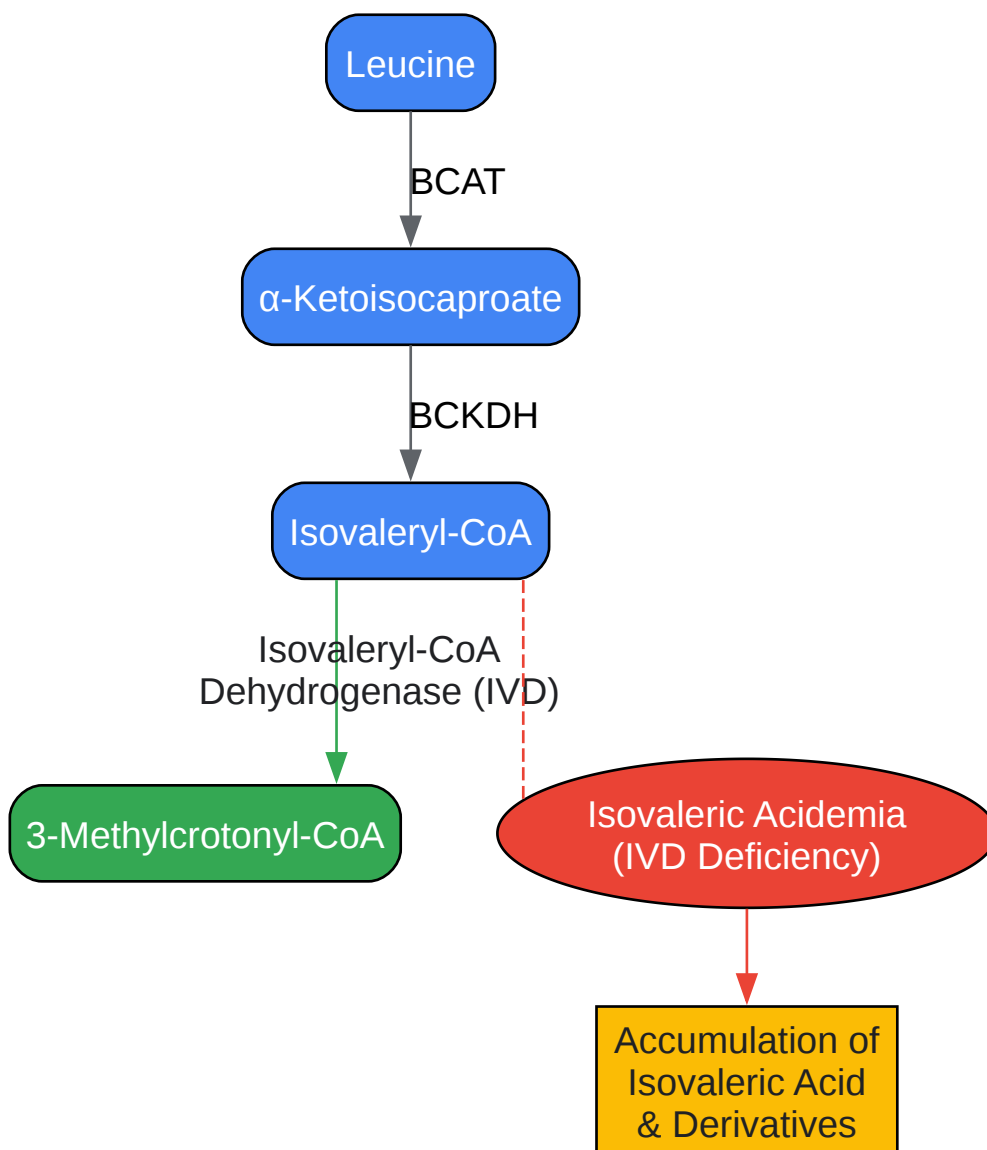


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General Workflow for Acylation Reactions.

Relevant Signaling Pathway: Leucine Catabolism

Isovaleric anhydride readily hydrolyzes to isovaleric acid. In a biological context, isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the metabolic disorder isovaleric acidemia, characterized by an accumulation of isovaleric acid and its derivatives.



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